molecular formula C16H15N3O2 B251807 N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide

カタログ番号 B251807
分子量: 281.31 g/mol
InChIキー: KJASUPJGNMZRCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide, also known as OPA-15406, is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. STAT3 is a key signaling molecule involved in the regulation of cell growth, differentiation, and survival, and its aberrant activation has been implicated in the development and progression of various types of cancer. OPA-15406 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

作用機序

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits the protein-protein interaction between STAT3 and CBP by binding to the CBP-binding domain of STAT3. This prevents the recruitment of CBP to the activated STAT3 transcription complex, leading to the suppression of STAT3-mediated gene transcription and downstream signaling pathways.
Biochemical and physiological effects:
N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been shown to have a number of biochemical and physiological effects in cancer cells and animal models. These include inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and modulation of immune responses. N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has several advantages for lab experiments, including its small size, high potency, and specificity for the STAT3-CBP interaction. However, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide. These include:
1. Development of more potent and selective STAT3 inhibitors based on the structure of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide.
2. Investigation of the molecular mechanisms underlying the anti-cancer effects of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide, including its effects on downstream signaling pathways and cellular processes.
3. Evaluation of the safety and efficacy of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide in clinical trials, including its potential use in combination with other cancer therapies.
4. Development of novel drug delivery systems for N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide to improve its solubility and bioavailability.
5. Investigation of the potential use of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide in other diseases and conditions, such as inflammation and autoimmune disorders, where STAT3 signaling is dysregulated.
In conclusion, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide is a promising small molecule inhibitor of the STAT3-CBP interaction with potential applications in cancer therapy. Further research is needed to fully understand its molecular mechanisms and evaluate its safety and efficacy in clinical trials.

合成法

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of various intermediates, which are then coupled to form the final product. The detailed synthesis route and conditions have been described in the literature.

科学的研究の応用

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits the growth and survival of cancer cells, induces apoptosis, and suppresses the expression of STAT3 target genes. In vivo studies have demonstrated that N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits tumor growth and metastasis in various types of cancer, including breast, lung, prostate, and pancreatic cancer.

特性

分子式

C16H15N3O2

分子量

281.31 g/mol

IUPAC名

2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C16H15N3O2/c1-10(2)15(20)18-12-7-5-11(6-8-12)16-19-14-13(21-16)4-3-9-17-14/h3-10H,1-2H3,(H,18,20)

InChIキー

KJASUPJGNMZRCB-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

正規SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

溶解性

22.2 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。